molecular formula C7H13N3O B1461971 hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one CAS No. 929047-73-4

hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Cat. No. B1461971
CAS RN: 929047-73-4
M. Wt: 155.2 g/mol
InChI Key: UUUPNGVYOIXAAC-UHFFFAOYSA-N
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Description

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a chemical compound with the molecular formula C33H32N4O4 . It is also known as 2H-Pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide .


Synthesis Analysis

The synthesis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one involves several steps. The synthetic sequence starts with the construction of the piperazine ring through intramolecular 1,4-addition of the unsaturated amino ester or reductive cyclization of the amino keto ester . The resulting piperazin-2-yl-acetates and -propanoates are then subjected to alkylation with methyl bromoacetate, Dieckmann cyclization, and acidic demethoxycarbonylation .


Molecular Structure Analysis

The molecular structure of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is complex. It has a molecular weight of 548.63 . The compound is characterized by the presence of a pyrazino[1,2-a]pyrimidine core .


Physical And Chemical Properties Analysis

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has a predicted boiling point of 895.6±65.0 °C and a predicted density of 1.37±0.1 g/cm3 . Its pKa is predicted to be 9.88±0.15 .

Future Directions

The future directions for research on hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one could include further exploration of its synthesis, chemical reactions, and potential applications. In particular, its potential anticancer properties could be a promising area for future investigation .

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-7-6-5-8-1-3-10(6)4-2-9-7/h6,8H,1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPNGVYOIXAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC(=O)C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Synthesis routes and methods

Procedure details

To a solution of 1-(1,1-dimethylethyl) 3-ethyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-1,3-piperazinedicarboxylate (D77, 2.492 g, 6.21 mmol) in dichloromethane (30 mL) kept at 0° C. was added TFA (10 mL) dropwise. The solution was kept at 0° C. for 2 h, and then at room temperature for 6 h. The deprotected product was isolated by SCX and the resulting solution was evaporated at 50° C. to induce cyclization. The target product was purified by reverse phase chromatography (Oasis HLB 6 g×4 columns, eluted with water), obtaining 372 mg of the title compound.
Name
1-(1,1-dimethylethyl) 3-ethyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-1,3-piperazinedicarboxylate
Quantity
2.492 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 2
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 3
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 4
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 5
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Reactant of Route 6
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

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